(3E)-N-benzyl-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorinated methylphenyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzyl Group:
Chlorination of Methylphenyl Group: The methylphenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The chlorinated methylphenyl group is coupled with the benzyl group through a series of condensation reactions.
Final Assembly: The butanamide backbone is introduced through amidation reactions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or azide groups.
Scientific Research Applications
(3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Modulate Gene Expression: Affect transcription factors or epigenetic markers, leading to changes in gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), such as aldehydes, ketones, and carboxylic acids.
Uniqueness
(3E)-N-BENZYL-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical reactivity and biological activity compared to simpler compounds like allylamine or common carbonyl compounds.
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-2-methylphenyl)oxamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-13(11-18(26)22-12-15-7-4-3-5-8-15)24-25-20(28)19(27)23-17-10-6-9-16(21)14(17)2/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+ |
InChI Key |
DVTVTLKHJMWWEM-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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